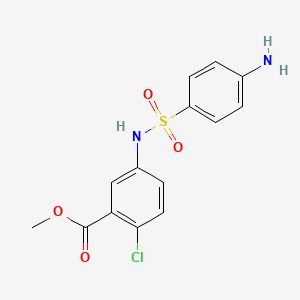

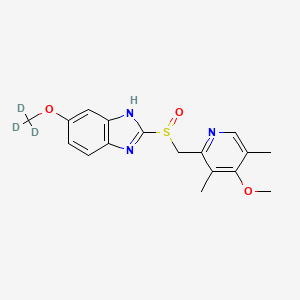

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate

Descripción general

Descripción

“Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate” is a compound that belongs to the class of sulfonamides . Sulfonamides are organosulfur compounds that contain the -SO2NH2 group . They are known for their broad-spectrum antimicrobial properties and are used in the treatment of various bacterial infections .

Synthesis Analysis

Sulfonamides can be synthesized in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . This reaction forms the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The InChI code for a similar compound, “methyl 2-(4-aminobenzenesulfonamido)acetate”, is 1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6,10H2,1H3 .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .Aplicaciones Científicas De Investigación

-

Antibacterial Property

- Field : Pharmacology

- Application : Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Method : The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : Sulfonamides are used as broad spectrum for the treatment of human and animal bacterial infections .

-

Antimicrobial Agent

- Field : Medicinal Chemistry

- Application : Indole and its derivatives, which include sulfonamide-based compounds, have physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .

- Method : In this study, some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material .

- Results : All the synthesized compounds were screened for anti-microbial activity against various bacteria. The compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia shows good activity .

-

Veterinary Medicine

- Field : Veterinary Pharmacology

- Application : Sulfamethazine (SMZ) is a commonly used sulphonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

- Method : The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : Sulfonamides are used as broad spectrum for the treatment of animal bacterial infections .

-

Treatment of Toxoplasmosis

- Field : Medical Pharmacology

- Application : Sulfadiazine (SDZ) is another frequently employed sulphonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

- Method : The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : Sulfonamides are used as broad spectrum for the treatment of animal bacterial infections .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : A novel series of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were designed to assimilate 4-quinazolone and sulfonamide moieties in a single molecular framework .

- Method : An efficient multi-step synthetic approach initiated from glycine was developed .

- Results : All these compounds were screened for their in vitro antimicrobial activity. The compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia shows good activity .

-

Treatment of Digestive and Respiratory Tract Infections

- Field : Veterinary Medicine

- Application : Sulfonamides, such as Sulfamethazine (SMZ), are commonly used in veterinary medicine to treat livestock diseases such as gastrointestinal and respiratory tract infections .

- Method : The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : Sulfonamides are used as broad spectrum for the treatment of animal bacterial infections .

-

Treatment of Toxoplasmosis

- Field : Medical Pharmacology

- Application : Sulfadiazine (SDZ) is another frequently employed sulphonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

- Method : The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .

- Results : Sulfonamides are used as broad spectrum for the treatment of animal bacterial infections .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : A novel series of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were designed to assimilate 4-quinazolone and sulfonamide moieties in a single molecular framework .

- Method : An efficient multi-step synthetic approach initiated from glycine was developed .

- Results : All these compounds were screened for their in vitro antimicrobial activity. The compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia shows good activity .

Safety And Hazards

Sulfonamides, including “Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate”, may cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction . The safety information for “methyl 2-(4-aminobenzenesulfonamido)acetate” includes hazard statements H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSQHYVRBXIJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)

![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)